molecular formula C12H26Si B8038087 dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane

dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane

Cat. No.: B8038087
M. Wt: 198.42 g/mol
InChI Key: AFIJTAAKGYQYDN-GRYCIOLGSA-N
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Description

Dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a dimethylsilyl group and a propan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane typically involves the reaction of a cyclohexyl derivative with a silylating agent. One common method is the reaction of (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silyl group to a silane.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of silyl-substituted derivatives .

Scientific Research Applications

Dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other silicon-containing compounds.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to enhance the permeability of hydrophilic drugs.

    Industry: It is used in the production of silicone-based materials and as a precursor for the synthesis of other organosilicon compounds.

Mechanism of Action

The mechanism by which dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane
  • Dimethyl-[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]silane
  • Dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]siloxane

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a silyl and a propan-2-yl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26Si/c1-9(2)11-7-6-10(3)8-12(11)13(4)5/h9-13H,6-8H2,1-5H3/t10-,11+,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIJTAAKGYQYDN-GRYCIOLGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)[SiH](C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)[SiH](C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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